molecular formula C19H19Cl2NO B1359472 2,3-Dichloro-4'-piperidinomethyl benzophenone CAS No. 898775-53-6

2,3-Dichloro-4'-piperidinomethyl benzophenone

Cat. No. B1359472
M. Wt: 348.3 g/mol
InChI Key: CULQUMAUEZNTJB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H19Cl2NO and a molecular weight of 348.27 . It is commonly used in scientific research.


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4’-piperidinomethyl benzophenone is 1S/C19H19Cl2NO/c20-17-6-4-5-16 (18 (17)21)19 (23)15-9-7-14 (8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The density of 2,3-Dichloro-4’-piperidinomethyl benzophenone is 1.253g/cm3, and it has a boiling point of 474.6ºC at 760 mmHg .

Scientific Research Applications

Environmental Impact and Treatment

  • Benzophenone compounds, used as UV filters, undergo transformation during chlorination disinfection processes in water treatment, forming toxic by-products. This transformation involves electrophilic chlorine substitution and oxidative breakage of the benzene ring, which can increase the acute toxicity of the water, highlighting the ecological risks associated with chlorination disinfection of benzophenone-containing water (Liu, Wei, Liu, & Du, 2016).

Material Science and Chemistry

  • In the field of material science, benzophenone derivatives have been synthesized and characterized for their structural properties. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involved a substitution reaction, revealing the compound's crystal structure and thermal properties. This kind of research underscores the utility of benzophenone derivatives in developing materials with specific structural and thermal characteristics (Karthik et al., 2021).

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-6-4-5-16(18(17)21)19(23)15-9-7-14(8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQUMAUEZNTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642710
Record name (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4'-piperidinomethyl benzophenone

CAS RN

898775-53-6
Record name (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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